molecular formula C16H20O3 B1614406 cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 85603-45-8

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614406
CAS No.: 85603-45-8
M. Wt: 260.33 g/mol
InChI Key: DJWXJQQNNQJGSC-OLZOCXBDSA-N
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Description

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a 2,5-dimethylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The presence of two methyl groups on the benzoyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

CAS No.

85603-45-8

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1S,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13+/m1/s1

InChI Key

DJWXJQQNNQJGSC-OLZOCXBDSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O

SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
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cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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